

An In-depth Technical Guide to 2-Methoxyfuran (CAS: 25414-22-6)

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Compound of Interest

Compound Name: 2-Methoxyfuran

Cat. No.: B1219529

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This technical guide provides a comprehensive overview of **2-methoxyfuran**, a versatile heterocyclic compound with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, key reactions with experimental protocols, and its biotransformation pathway.

Physicochemical Properties

2-Methoxyfuran is a colorless to pale yellow liquid with a characteristic sweet and aromatic odor.^[1] It is a furan ring substituted with a methoxy group at the C2 position.^[1] The compound is moderately soluble in water but shows greater solubility in organic solvents.^[1]

Property	Value	Reference
CAS Number	25414-22-6	
Molecular Formula	C ₅ H ₆ O ₂	
Molecular Weight	98.10 g/mol	
Appearance	Colorless to slightly yellow/orange clear liquid	[2]
Density	1.065 g/mL at 25 °C	
Boiling Point	110 °C	[2]
Refractive Index (n _{20/D})	1.447	
Flash Point	10 °C (50 °F) - closed cup	
Storage Temperature	2-8°C	

Spectroscopic Data

The structural elucidation of **2-methoxyfuran** is supported by various spectroscopic techniques.

Spectroscopic Data	Values	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 6.95 (dd, J=1.9, 0.8 Hz, 1H), 6.28 (dd, J=3.2, 1.9 Hz, 1H), 5.15 (dd, J=3.2, 0.8 Hz, 1H), 3.82 (s, 3H)	
¹³ C NMR	δ (ppm): 159.2, 142.8, 110.8, 85.6, 57.8	[3]
Infrared (IR) Spectrum (Neat)	ν (cm ⁻¹): 3120, 2940, 1590, 1460, 1380, 1210, 1150, 1020, 920, 740	[4]
Mass Spectrum (MS)	m/z: 98 (M+), 83, 69, 55, 41	[3]

Synthesis of 2-Methoxyfuran

While multiple synthetic routes exist for furan derivatives, a common approach for 2-alkoxyfurans involves the acid-catalyzed reaction of a suitable precursor. The following is a representative protocol adapted from related syntheses.

Experimental Protocol: Synthesis via Acid-Catalyzed Elimination

This method involves the elimination of an alcohol from a 2,5-dialkoxy-2,5-dihydrofuran precursor, which can be prepared from the corresponding furan via electrochemical oxidation in the appropriate alcohol.

Materials:

- 2,5-Dimethoxy-2,5-dihydrofuran
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Inert solvent (e.g., toluene)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a distillation head and a magnetic stirrer, dissolve 2,5-dimethoxy-2,5-dihydrofuran in toluene.
- Add a catalytic amount of p-toluenesulfonic acid to the solution.
- Heat the mixture to reflux. The elimination of methanol will begin, and **2-methoxyfuran** will start to distill along with the solvent.
- Monitor the reaction progress by TLC or GC analysis of the distillate.

- Once the reaction is complete, cool the distillate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Fractionally distill the dried organic layer to obtain pure **2-methoxyfuran**. The boiling point of **2-methoxyfuran** is approximately 110 °C.[2]

Key Reactions and Experimental Protocols

2-Methoxyfuran is a valuable building block in organic synthesis, participating in various reactions, most notably Diels-Alder and Friedel-Crafts reactions.

2-Methoxyfuran can act as a diene in [4+2] cycloaddition reactions with various dienophiles. A classic example is its reaction with maleic anhydride.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride[4][5]

Materials:

- **2-Methoxyfuran**

- Maleic anhydride
- Dry ethyl acetate
- Hexane

Procedure:

- In a dry flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of dry ethyl acetate with gentle warming.
- Cool the solution to room temperature and add **2-methoxyfuran** (1.0 eq).
- Stir the mixture at room temperature. The reaction is typically exothermic.

- After the initial reaction subsides, allow the mixture to stand. The product, a furan-maleic anhydride adduct, will precipitate.
- To complete the precipitation, add hexane to the mixture.
- Collect the solid product by vacuum filtration and wash it with cold hexane.
- The product can be recrystallized from a suitable solvent system like ethyl acetate/hexane.

The electron-rich furan ring of **2-methoxyfuran** makes it a suitable substrate for electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation.[\[6\]](#)

Experimental Protocol: Friedel-Crafts Alkylation with an Electrophile[\[6\]](#)[\[7\]](#)

Materials:

- **2-Methoxyfuran**

- Alkylating agent (e.g., a tertiary alkyl halide or an activated alkene)
- Lewis acid catalyst (e.g., $\text{BF}_3\cdot\text{OEt}_2$, SnCl_4 , or a chiral Brønsted acid for asymmetric synthesis)[\[6\]](#)
- Dry, inert solvent (e.g., dichloromethane, nitromethane)
- Quenching solution (e.g., saturated ammonium chloride or water)
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

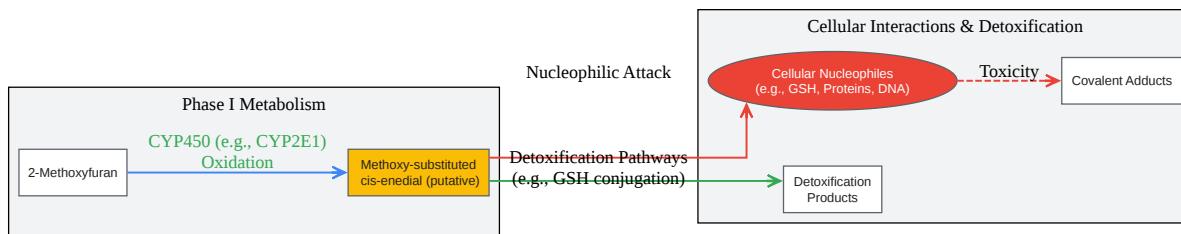
- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-methoxyfuran** in the dry solvent and cool the solution to the desired temperature (typically between -78 °C and 0 °C).

- Add the Lewis acid catalyst dropwise to the stirred solution.
- Slowly add a solution of the alkylating agent in the same solvent to the reaction mixture.
- Stir the reaction at the chosen temperature and monitor its progress by TLC.
- Upon completion, quench the reaction by carefully adding the quenching solution.
- Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Biotransformation and Reactivity

While there is no direct evidence of **2-methoxyfuran**'s involvement in specific signaling pathways, the metabolism of furan and its derivatives is well-documented and provides insight into its potential biological fate and reactivity. Furan derivatives are known to undergo metabolic activation by cytochrome P450 enzymes, particularly CYP2E1.[8][9] This biotransformation can lead to the formation of reactive electrophilic intermediates that can interact with cellular nucleophiles like proteins and DNA, potentially leading to toxicity.[9][10]

The proposed metabolic pathway for furan involves its oxidation to the highly reactive cis-2-butene-1,4-dial (BDA).[8] This intermediate can then form adducts with glutathione (GSH), lysine, and cysteine residues.[1][8] For **2-methoxyfuran**, a similar metabolic activation is plausible, leading to a methoxy-substituted reactive intermediate.



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Caption: Proposed biotransformation pathway of **2-methoxyfuran**.

Applications in Research and Development

2-Methoxyfuran's reactivity makes it a valuable intermediate in various fields:

- Pharmaceutical Development: It serves as a scaffold or building block for the synthesis of more complex molecules with potential biological activity.[2] The furan nucleus is present in numerous natural products and pharmaceuticals.[11]
- Organic Synthesis: Its participation in cycloaddition and electrophilic substitution reactions allows for the construction of diverse molecular architectures.[6]
- Flavor and Fragrance Industry: Due to its pleasant aroma, it has been considered for use as a flavoring agent.[2]
- Polymer Chemistry: It can be employed in the synthesis of polymers, contributing to materials with specific thermal and mechanical properties.[2]

Safety and Handling

2-Methoxyfuran is a flammable liquid and should be handled with appropriate safety precautions.

- Hazards: Highly flammable liquid and vapor.
- Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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